3,5-Difluorostyrene

Descripción

Overview of Fluorinated Styrenes in Organic Synthesis

Fluorinated styrenes are a class of organic compounds that have garnered significant attention in academic and industrial research. These molecules are derivatives of styrene (B11656) where one or more hydrogen atoms on the vinyl group or the aromatic ring have been replaced by fluorine atoms. This substitution dramatically alters the electronic and physical properties of the molecule, making fluorinated styrenes valuable building blocks in organic synthesis. rsc.orgresearchgate.net

The presence of fluorine can influence the reactivity of the vinyl group, affecting polymerization processes and the properties of the resulting polymers. researchgate.net For example, fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique surface properties. acs.org Researchers have explored the copolymerization of various fluorinated styrenes with other monomers, like styrene and acrylates, to create materials with tailored characteristics.

Furthermore, fluorinated styrenes serve as versatile intermediates for creating more complex fluorine-containing molecules. rsc.org Their unique reactivity allows them to participate in a range of chemical transformations, including cycloaddition reactions and C-F bond activation, which are pivotal for synthesizing advanced materials and compounds with potential applications in pharmaceuticals and agrochemicals. rsc.orgbeilstein-journals.org The development of efficient synthetic routes to various fluorinated styrenes, including α-(trifluoromethyl)styrenes and difluorostyrenes, remains an active area of research. rsc.orgsioc-journal.cn

Significance of Fluorine Substitution in Aromatic Compounds

The substitution of hydrogen with fluorine in aromatic compounds imparts profound changes to their chemical and physical nature. beilstein-journals.org Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density of the aromatic ring. core.ac.uk This electronic perturbation affects the molecule's reactivity, acidity, basicity, and metabolic stability. core.ac.ukoup.com For instance, the strong inductive effect of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, a transformation that is typically difficult for non-fluorinated aromatics. core.ac.ukmasterorganicchemistry.com

The carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry, contributing to the high thermal and chemical stability of many fluorinated compounds. acs.orgchinesechemsoc.org This stability is a key reason for the use of fluorinated aromatics in the architecture of high-performance polymers. acs.org Despite its small size, often considered a bioisostere for hydrogen, fluorine's electronic influence is substantial and can modify a molecule's lipophilicity and binding affinity to biological targets. beilstein-journals.orgchinesechemsoc.org This has made the incorporation of fluorine a widely used strategy in medicinal chemistry to enhance drug efficacy, modulate metabolic pathways, and improve pharmacokinetic profiles. beilstein-journals.orgchinesechemsoc.org The presence of fluorine can also lead to increased oxidation potential and can influence the planarity and conjugation of the aromatic system. oup.com

Research Landscape of 3,5-Difluorostyrene

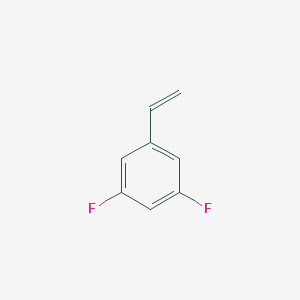

This compound, a member of the difluorostyrene (B1617740) family, is a liquid chemical compound utilized in scientific research and development as a laboratory chemical and a building block for the manufacture of other substances. synquestlabs.com Its structure features a vinyl group attached to a benzene (B151609) ring with two fluorine atoms at the meta positions. This specific substitution pattern dictates its unique chemical reactivity and properties compared to other difluorostyrene isomers.

The primary area of research for this compound and its isomers is in polymer and materials science. The incorporation of the difluorostyrene moiety into polymers can lead to materials with desirable characteristics such as high thermal stability and chemical resistance. These fluorinated polymers are explored for applications in coatings, adhesives, and specialty materials where enhanced performance is required. For example, polymers based on difluorostyrene have been investigated for use as insulating materials in electronics due to potentially low dielectric constants and high thermal stability.

Synthesis of difluorostyrene derivatives can be achieved through various methods. One approach involves the SN2' cyanomethylation of α-(trifluoromethyl)styrenes using acetonitrile (B52724) to produce cyanated difluorostyrene derivatives. sioc-journal.cn This highlights its role as a synthetic intermediate in creating more complex fluorinated structures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 182132-57-6 |

| Molecular Formula | C₈H₆F₂ |

| Synonyms | 1,3-Difluoro-5-vinylbenzene, 1,3-Difluoro-5-ethenylbenzene |

| Physical Form | Liquid |

| Purity | 99% |

| Storage Temperature | 2-8°C |

Source: synquestlabs.com

Table 2: Research Applications of Difluorostyrene-based Materials

| Application Area | Material Type | Key Benefits Investigated |

| Coatings | Hydrophobic Films | Water Resistance |

| Electronics | Insulating Materials | Enhanced Dielectric Properties, High Thermal Stability |

| Adhesives | High-Performance Adhesives | Improved Bonding Strength |

Source:

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethenyl-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJPFZKCYYDBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596237 | |

| Record name | 1-Ethenyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182132-57-6 | |

| Record name | 1-Ethenyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Chemical Transformations of 3,5 Difluorostyrene

Established Synthetic Routes for 3,5-Difluorostyrene

Several classical organic reactions have been adapted for the synthesis of this compound, providing reliable and well-documented procedures.

Dehydrohalogenation Approaches

Dehydrohalogenation is a common strategy for introducing unsaturation into a molecule. In the context of this compound synthesis, this typically involves the elimination of a hydrogen halide from a suitable precursor, such as 1-(1-bromoethyl)-3,5-difluorobenzene. bldpharm.com The reaction is generally carried out in the presence of a base. The choice of base and reaction conditions is crucial to favor the desired elimination over competing substitution reactions. For instance, non-nucleophilic and sterically hindered bases are often preferred to minimize the formation of byproducts.

Catalytic Coupling Reactions, including Palladium-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds. nobelprize.orgresearchgate.net The Suzuki-Miyaura coupling, for example, can be employed to synthesize styrenes. researchgate.net In a typical approach for this compound, a vinyl-containing organoboron compound is coupled with an aryl halide, such as 1-bromo-3,5-difluorobenzene, in the presence of a palladium catalyst and a base. sigmaaldrich.comnbinno.com The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired styrene (B11656) and regenerate the catalyst. nobelprize.org The efficiency and selectivity of these reactions are highly dependent on the choice of ligands, base, and solvent. nih.govmdpi.com

| Reactants | Catalyst System | Product | Reference |

| 1-Aryl-2,2-difluoroalkene, Boronic Acid | Pd(TFA)₂, 4,4'-di-tert-butyl-2,2'-bipyridine | Monofluorostilbene | nih.gov |

| Perfluoroarenes, Arylboronates | Pd(PCy₃)₂ | Arylated Perfluoroarenes | mdpi.com |

| Pyridinediyl bis(perfluoroalkanesulfonates), (Triisopropylsilyl)acetylene | Pd(PPh₃)₄, CuI | Bis(alkynyl)pyridines | beilstein-journals.org |

Olefination of Phosphonium (B103445) Ylides with Difluorocarbene

A one-pot synthesis of gem-difluorostyrenes can be achieved through the olefination of a phosphonium ylide with difluorocarbene. cas.cn This method involves the sequential reaction of a benzyl (B1604629) bromide with triphenylphosphine (B44618) to form a phosphonium salt. Subsequent deprotonation of this salt generates the corresponding phosphonium ylide. The ylide then reacts with difluorocarbene, which can be generated in situ from a suitable precursor like sodium chlorodifluoroacetate, to furnish the gem-difluorostyrene. cas.cn This approach is notable for its operational simplicity, starting from commercially available materials. cas.cn The reaction of triphenylphosphine with difluorocarbene to form the key phosphonium ylide intermediate (Ph₃P⁺CF₂⁻) is a critical step in this process. cas.cnnih.gov

Wittig-type Reactions for Gem-Difluorostyrene Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium ylide with an aldehyde or ketone. wikipedia.orgmnstate.edumasterorganicchemistry.com For the synthesis of gem-difluorostyrenes, a difluoromethylene phosphonium ylide is required. beilstein-journals.org This reactive intermediate can be generated in situ from various precursors. One established method involves the reaction of triphenylphosphine with sodium chlorodifluoroacetate. beilstein-journals.orgorgsyn.org The resulting ylide then reacts with an appropriate aldehyde, such as 3,5-difluorobenzaldehyde, to yield the target gem-difluorostyrene. beilstein-journals.orgorgsyn.org The reaction proceeds through a betaine (B1666868) intermediate, which collapses to form the alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

| Reactants | Ylide Precursor | Product | Key Features | Reference |

| Aldehyde/Ketone, Phosphonium Salt | Alkyl Halide, Triphenylphosphine | Alkene | General alkene synthesis, Z-selectivity with unstabilized ylides | wikipedia.orgorganic-chemistry.org |

| Aldehyde, Sodium Chlorodifluoroacetate | Sodium Chlorodifluoroacetate, Triphenylphosphine | gem-Difluorostyrene | Direct difluoromethylenation | beilstein-journals.orgorgsyn.org |

| Benzyl Bromide, Difluorocarbene Source | Benzyl Bromide, Triphenylphosphine | gem-Difluorostyrene | One-pot synthesis | cas.cn |

Knoevenagel Condensation for Ring-Disubstituted Phenylcyanoacrylates Precursors

The Knoevenagel condensation is a nucleophilic addition reaction between a compound with an active methylene (B1212753) group and a carbonyl compound, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction is valuable for preparing precursors to styrenes, such as ring-disubstituted phenylcyanoacrylates. sciensage.info In a typical synthesis, an aromatic aldehyde is reacted with a compound containing an active methylene group, like malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. wikipedia.orgsciensage.info The resulting α,β-unsaturated product can then potentially be further transformed into the desired styrene derivative. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the yield and purity of the product. sciensage.infocem.com Microwave irradiation has been shown to accelerate Knoevenagel condensations. cem.com

| Reactants | Catalyst | Product | Key Features | Reference |

| Aldehyde/Ketone, Active Methylene Compound | Weakly Basic Amine | α,β-Unsaturated Ketone/Ester | C-C bond formation, often followed by dehydration | wikipedia.orgsigmaaldrich.com |

| Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Basic Catalyst | Phenylcyanoacrylate | Precursor to styrenes | sciensage.info |

| 2-(1-phenylvinyl)benzaldehyde, Malonates | Piperidine/AcOH or TiCl₄-Pyridine | Indene/Benzofulvene Derivatives | Sequential condensation/cyclization | nih.gov |

Advanced Synthetic Strategies

Modern synthetic chemistry continues to evolve, offering more sophisticated and efficient methods for constructing complex molecules. These advanced strategies often provide advantages in terms of functional group tolerance, stereoselectivity, and atom economy. While specific applications of these advanced strategies for the direct synthesis of this compound are still emerging, they represent the forefront of synthetic methodology. mdpi.comunito.it These can include novel catalytic systems, photoredox catalysis, and flow chemistry approaches that allow for precise control over reaction parameters.

Photocatalytic and Decarboxylative Generation of Boryl Radicals for Hydrofunctionalization

A novel photocatalytic strategy facilitates the hydrofunctionalization of styrenes through the decyanative radical addition of α-heteroatom-substituted acetonitriles. chemrxiv.org This process is mediated by amine-ligated boryl radicals, which are generated from a carboxylic acid containing an amine-ligated borane (B79455) via visible-light-excited photocatalysis and subsequent decarboxylation. chemrxiv.orgthieme-connect.com The resulting trimethylamine-ligated boryl radical (Me3N-BH2•) can then participate in cyano group transfer (CGT) or halogen-atom transfer (XAT) to generate carbon-centered radicals. chemrxiv.orgthieme-connect.com

In the context of α-(trifluoromethyl)styrenes, the reaction with an α-heteroatom methyl radical generated via this photocatalytic CGT strategy leads to the formation of gem-difluoroolefin compounds through the elimination of a fluorine atom. chemrxiv.org This method has been noted as one of the first examples of decyanative hydroalkylation of styrenes using a photocatalytic CGT approach. chemrxiv.org The XAT strategy has also been shown to be applicable for synthesizing gem-difluorostyrene. thieme-connect.comresearchgate.net

Photoinduced Iron-Catalyzed Trifluoromethylative Thiolation of α-CF3 Styrenes

A light-induced, iron-catalyzed trifluoromethylative thiolation of alkenes allows for the synthesis of 1,2-bis(trifluoromethylated)thioethers. researchgate.netnih.gov This multicomponent reaction utilizes visible light and an iron salt catalyst, proceeding in an atom-economical manner with a broad substrate scope. researchgate.netnih.gov The reaction can tolerate biologically active molecules, making it suitable for late-stage modifications in pharmaceutical research. nih.gov

One study detailed the reaction of α-CF3-styrenes with aryl thiols and trifluoromethanesulfonyl chloride to produce 1,2-bis(trifluoromethylated)thioethers. researchgate.netresearchgate.net A subsequent development demonstrated the scalability of this type of reaction by successfully applying a flow-setup for gram-scale synthesis. nih.gov

DBN-Catalyzed Hydrothiolation of α-(Trifluoromethyl)styrenes

A simple and atom-economical method for synthesizing vicinal trifluoromethyl thioethers involves the hydrothiolation of α-(trifluoromethyl)styrenes with thiols, catalyzed by 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). nih.govresearchgate.net This reaction proceeds under mild conditions and provides β-CF3-thioethers in moderate to good yields in an anti-Markovnikov fashion. nih.govresearchgate.net

Key advantages of this methodology include the use of a catalytic amount of DBN, broad substrate scope, and excellent functional group compatibility. nih.govresearchgate.net The reaction accommodates various α-(trifluoromethyl)styrenes and thiols, including those with electron-donating and electron-withdrawing groups on the aromatic rings. researchgate.net

Table 1: DBN-Catalyzed Hydrothiolation of α-(Trifluoromethyl)styrenes with Thiols researchgate.net

| Entry | α-(Trifluoromethyl)styrene | Thiol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1a (R = H) | 2a (R' = Ph) | 3aa | 85 |

| 2 | 1b (R = 4-Me) | 2a | 3ba | 82 |

| 3 | 1c (R = 4-F) | 2a | 3ca | 88 |

| 4 | 1d (R = 4-Cl) | 2a | 3da | 90 |

| 5 | 1e (R = 4-Br) | 2a | 3ea | 92 |

| 6 | 1f (R = 3-Me) | 2a | 3fa | 80 |

| 7 | 1g (R = 2-Me) | 2a | 3ga | 75 |

| 8 | 1h (R = 2-Cl) | 2a | 3ha | 78 |

| 9 | 1d (R = 4-Cl) | 2b (R' = 4-Me-Ph) | 3db | 87 |

| 10 | 1d (R = 4-Cl) | 2c (R' = 4-F-Ph) | 3dc | 89 |

Reaction conditions: α-(trifluoromethyl)styrene (1.0 mmol), thiol (1.2 equiv), DBN (0.3 equiv), DMF (3 mL), rt, 12 h.

Copper-Catalyzed Tertiary Alkylation of α-(Trifluoromethyl)styrenes

A copper-catalyzed tertiary alkylation of α-(trifluoromethyl)styrenes with tertiary alkylmagnesium reagents provides an efficient route to 3-tertiary alkylated 1,1-difluorostyrene derivatives. rsc.orgrsc.org This S N 2' alkylation reaction proceeds at room temperature and demonstrates good functional-group compatibility. rsc.org

The reaction involves treating various α-(trifluoromethyl)styrenes with a tertiary alkyl Grignard reagent, such as tert-pentylmagnesium chloride, in the presence of a copper cyanide (CuCN) catalyst. rsc.org This method is particularly useful for introducing sterically bulky tertiary alkyl groups. rsc.org

Table 2: Scope of α-(Trifluoromethyl)styrenes in Cu-Catalyzed Tertiary Alkylation rsc.org

| Entry | α-(Trifluoromethyl)styrene (Substituent) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3a | 85 |

| 2 | 4-Me | 3b | 82 |

| 3 | 4-F | 3c | 88 |

| 4 | 4-Cl | 3d | 90 |

| 5 | 4-Br | 3e | 92 |

| 6 | 3-Me | 3f | 80 |

| 7 | 3-Cl | 3g | 86 |

| 8 | 2-Me | 3h | 75 |

| 9 | 2-Cl | 3i | 78 |

| 10 | 3,5-di-Me | 3j | 81 |

| 11 | 3,5-di-Cl | 3k | 89 |

| 12 | 2,4-di-Cl | 3l | 83 |

Reaction conditions: α-(trifluoromethyl)styrene (1.0 mmol), t-BuMgCl (1.5 mmol), CuCN (0.25 mmol), THF (3 mL), rt, 3 h. Isolated yield.

Cyanomethylation of α-(Trifluoromethyl)styrenes via S N 2' Mechanism

The synthesis of cyanated difluorostyrene (B1617740) derivatives can be achieved through the S N 2' cyanomethylation of α-(trifluoromethyl)styrenes using acetonitrile (B52724) as the cyanomethyl carbanion source. sioc-journal.cn This reaction is typically promoted by a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS). sioc-journal.cn

The general procedure involves the dropwise addition of LiHMDS to a solution of the α-(trifluoromethyl)styrene in acetonitrile. sioc-journal.cn The reaction proceeds with good substrate scope and functional group compatibility. sioc-journal.cn

Table 3: Cyanomethylation of α-(Trifluoromethyl)styrenes sioc-journal.cn

| Entry | α-(Trifluoromethyl)styrene (Substituent) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Ph | 3a | 85 |

| 2 | 4-Me | 3b | 82 |

| 3 | 4-t-Bu | 3c | 80 |

| 4 | 4-MeO | 3d | 88 |

| 5 | 4-F | 3e | 90 |

| 6 | 4-Cl | 3f | 92 |

| 7 | 4-Br | 3g | 91 |

| 8 | 3-Me | 3h | 86 |

| 9 | 3-Cl | 3i | 89 |

| 10 | 2-Me | 3j | 75 |

| 11 | 2-Cl | 3k | 78 |

| 12 | 3,5-di-Me | 3l | 81 |

Reaction conditions: α-(trifluoromethyl)styrene (0.5 mmol), LiHMDS (1.5 mmol), acetonitrile (4 mL), rt.

Three-Component Reactions with Azole/Azine N-Oxides

A three-component reaction involving azole or azine N-oxides, 1,1-difluorostyrenes, and amines can produce amides of α-aryl-α-heteroarylacetic acids. researchgate.net The key step in this process is a 1,3-dipolar cycloaddition between the N-oxide and the difluorostyrene, which leads to an acyl fluoride (B91410) intermediate. researchgate.netchim.it This method allows for the selective functionalization of C-H bonds in both 5- and 6-membered heterocyclic systems. researchgate.net The reaction occurs without a transition metal catalyst and under generally neutral conditions. chim.it

Functionalization Reactions of this compound and Derivatives

Derivatives of this compound, particularly β,β-difluorostyrenes, are versatile substrates for various functionalization reactions. Due to the electron-withdrawing nature of the fluorine atoms, these compounds are highly electrophilic and readily undergo nucleophilic addition/elimination sequences. nih.gov

One significant application is in palladium-catalyzed C-H bond functionalization. For instance, (3,5-difluorophenyl)boronic acid has been used in Suzuki coupling followed by intramolecular C-H activation to synthesize fluoranthene (B47539) derivatives with yields as high as 73%. beilstein-journals.org

Furthermore, the reaction of α-(trifluoromethyl)styrenes, which can be converted to difluorostyrene derivatives, with nitrogen nucleophiles can proceed through several pathways depending on the reaction conditions and the nature of the substituents. These pathways include S N 2' defluorinative addition/elimination, ipso/γ-selective defluorinative amination, or hydroamination. mdpi.com For example, the hydroamination of α-(trifluoromethyl)styrenes with 2-nitroimino-imidazolidine in the presence of DBN at room temperature yields β-trifluoromethyl-β-arylethyl analogues of neonicotinoids in good yields. mdpi.com

Addition Reactions, e.g., Hydrogen Fluoride Addition

Addition reactions introduce new functional groups across the double bond of an unsaturated molecule, resulting in a single, more saturated product. nih.gov In the case of difluorostyrenes, these reactions can be used to generate novel fluorinated compounds. For instance, this compound can undergo the addition of hydrogen fluoride in the presence of reagents like potassium fluoride and a crown ether, which facilitates the reaction to form trifluoroethylarenes. organic-chemistry.org This type of hydrofluorination is a direct method to increase the fluorine content of the side chain.

Radical Reactions, including Photoredox Reactions and Fluoroalkylation

This compound is an active participant in radical reactions, where unpaired electrons drive the chemical change. organic-chemistry.orgyoutube.com These reactions can be initiated thermally, photochemically, or with chemical initiators. youtube.com

A significant area of development is the use of visible-light photoredox catalysis to generate fluorinated radicals from difluorostyrenes. organic-chemistry.orgorganic-chemistry.org One innovative approach involves using a photoredox-active group, such as tetrafluoropyridine-4-thiol, which first adds to the difluorostyrene. organic-chemistry.org The resulting difluorinated sulfide (B99878) can then undergo a single electron reduction under visible light, enabled by the electron-poor pyridine (B92270) ring, to form a fluoroalkyl radical. organic-chemistry.org This radical is then available for various fluoroalkylation reactions, a key strategy for incorporating fluorine into organic molecules, particularly in medicinal and agrochemical research. organic-chemistry.org This method has been successfully applied to the difluoroalkylation of silyl (B83357) enol ethers, alkenes, and nitrones. organic-chemistry.org

The general process for photoredox-catalyzed fluoroalkylation can be optimized using different systems. One effective method employs an organic photocatalyst, 12-phenyl-12H-benzo[b]phenothiazine, with zinc acetate (B1210297) as a scavenger, irradiated by blue LEDs. organic-chemistry.org

Another related process is the radical trifluoromethoxylation of fluorinated alkenes. acs.org In this reaction, an OCF₃ radical adds to the alkene, forming a stable benzyl radical intermediate which can then be trapped by a nucleophile, such as acetonitrile in a Ritter-type reaction, to yield an amide product. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile displaces a leaving group. wikipedia.org In the context of this compound, these reactions can occur at the vinyl carbon atoms. The reaction of gem-dihalogenated alkenes with nucleophiles often proceeds through an addition-elimination mechanism. wikipedia.org

A specific example is the cyanomethylation of related α-(trifluoromethyl)styrenes to produce cyanated difluorostyrene derivatives. researchgate.net This SN2' reaction uses acetonitrile as the source of the cyanomethyl anion (⁻CH₂CN), facilitated by a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net The reaction proceeds smoothly at room temperature, demonstrating the susceptibility of the fluorinated double bond to nucleophilic attack. researchgate.net While the fluorine atoms on the aromatic ring of compounds like 2,4-difluorostyrene (B1320911) can also be replaced by nucleophiles, the vinylic fluorines are also reactive sites. masterorganicchemistry.com

Thiol-ene "Click" Reactions for Fluoroalkyl Sulfide Formation

The thiol-ene reaction, an addition of a thiol (R-SH) across a double bond, is a prime example of "click" chemistry. These reactions are characterized by high yields, stereospecificity, rapid rates, and simple reaction conditions, often requiring no catalyst or only benign ones. The process can be initiated by radicals or proceed via a nucleophilic Michael addition pathway.

For difluorostyrenes, the thiol-ene reaction is a highly efficient method for functionalization. organic-chemistry.org A notable application is the reaction of various substituted difluorostyrenes with tetrafluoropyridine-4-thiol. organic-chemistry.org This reaction, performed in cyclohexane, effectively produces difluorinated sulfides, which can serve as stable precursors for generating fluoroalkyl radicals in photoredox reactions. organic-chemistry.org The reaction demonstrates broad applicability with good to excellent yields for a range of aromatic and heteroaromatic substituted styrenes. organic-chemistry.org

| Reactant 1 (Styrene) | Reactant 2 (Thiol) | Product (Sulfide) | Yield |

| This compound | Tetrafluoropyridine-4-thiol | 2-(3,5-Difluorophenyl)-2,2-difluoroethyl-tetrafluoropyridin-4-yl-sulfide | Good to Excellent organic-chemistry.org |

| α-Pentyl-substituted difluorostyrene | Tetrafluoropyridine-4-thiol | Corresponding difluorinated sulfide | Obtained organic-chemistry.org |

| Furan-substituted difluorostyrene | Tetrafluoropyridine-4-thiol | Corresponding difluorinated sulfide | Low (due to instability) organic-chemistry.org |

This interactive table summarizes the outcomes of thiol-ene reactions involving various difluorostyrenes.

Intramolecular Cyclopropanation and C-H Insertion Reactions in Carbene Chemistry

Carbenes, neutral species containing a divalent carbon atom, are highly reactive intermediates capable of undergoing cycloaddition reactions with alkenes to form cyclopropanes. The reaction of difluorostyrenes can be utilized to construct valuable cyclopropane-containing molecules.

While specific data for the 3,5-isomer is limited, the closely related 3,4-difluorostyrene (B50085) has been shown to undergo highly efficient and enantioselective cyclopropanation. In a notable example, the reaction of 3,4-difluorostyrene with α-diazoacetonitrile, which generates a cyanocarbene in situ, is catalyzed by a chiral iron porphyrin complex. This method achieves excellent yields and high enantiomeric excess, with a turnover number reaching 31,000. Similarly, 3,4-difluorostyrene reacts with ethyl diazoacetate in the presence of a ruthenium catalyst to yield the corresponding cyclopropanecarboxylate (B1236923). These examples highlight the capability of the difluorostyrene scaffold to participate in carbene transfer reactions, a powerful tool for building complex molecular architectures.

| Alkene | Carbene Precursor | Catalyst | Product | Enantiomeric Excess (ee) |

| 3,4-Difluorostyrene | α-Diazoacetonitrile | (+)-D4-(por)FeCl | Cyclopropyl nitrile derivative | 88% |

| 3,4-Difluorostyrene | Ethyl diazoacetate | Dichloro(p-cymene)ruthenium(II) dimer | Ethyl cyclopropanecarboxylate derivative | Not specified |

This interactive table presents findings from cyclopropanation reactions on a difluorostyrene isomer.

Michael Addition Reactions

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor). The reaction is driven by the formation of a stable carbon-carbon or carbon-heteroatom bond.

The electron-withdrawing nature of the two fluorine atoms on the vinyl group of this compound activates the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition manner. organic-chemistry.org A key example is the base-catalyzed nucleophilic addition of aryl thiols to β,β-difluorostyrenes. organic-chemistry.org This reaction provides access to α,α-difluoroalkylthioethers. organic-chemistry.org The process proceeds through an unstable anionic intermediate which is prone to eliminating a fluoride ion; however, mild, base-catalyzed conditions can control the reaction to favor the desired addition product over the elimination product. organic-chemistry.org This hydrothiolation demonstrates that the difluorostyrene acts as an effective Michael acceptor, even in substrates containing other potential acceptor sites like an α,β-unsaturated ester, where the reaction occurs selectively at the fluorinated double bond. organic-chemistry.org

Polymerization and Copolymerization of 3,5 Difluorostyrene

Homopolymerization Studies

The synthesis of polymers from 3,5-difluorostyrene is a key area of research, focusing on creating materials with specific, enhanced properties.

The radical polymerization of vinyl monomers like this compound is a chain reaction involving three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iq

Initiation: This first step involves the formation of free radicals from an initiator molecule, which then add to a monomer unit, creating a new radical. uomustansiriyah.edu.iq Common initiators are often organic peroxides or azo compounds. uomustansiriyah.edu.iq It's important to conduct these reactions in an oxygen-free environment, as oxygen can inhibit the polymerization by reacting with the free radicals. uomustansiriyah.edu.iq

Propagation: The newly formed radical adds to successive monomer molecules, causing the polymer chain to grow. uomustansiriyah.edu.iq

Termination: The growth of the polymer chain is stopped through processes like coupling (two growing chains combining) or disproportionation (hydrogen transfer between two chains). open.edu Chain transfer, where the radical activity is transferred to another molecule, can also terminate the chain and may lead to branching. open.edu

The rate of polymerization and the final molecular weight of the polymer can be controlled by adjusting the concentrations of the monomer and initiator, as well as the reaction temperature. open.edu

In the synthesis of certain fluorinated polymers, thermal cyclization is a notable reaction. For instance, trifluorovinyl ether groups can undergo a [2+2] thermal cyclization to form perfluorocyclobutane units at elevated temperatures without the need for catalysts. researchgate.net This type of reaction has been observed to occur over a broad temperature range, for example, from 160 to 330 °C, with a maximum exothermic peak at 244 °C. researchgate.net Such cyclization reactions are instrumental in creating fluoropolymers with high thermal stability and good mechanical properties, which are valuable in industries like aerospace and microelectronics. researchgate.net

Radical Polymerization Mechanisms

Copolymerization with Diverse Monomers

The copolymerization of this compound with other monomers allows for the creation of polymers with a wide range of properties. The inclusion of fluorine atoms generally enhances thermal stability, chemical resistance, and mechanical strength.

Research has shown that this compound can be copolymerized with monomers such as styrene (B11656) and various acrylates. For instance, the copolymerization of 2,5-difluorostyrene (B1370312) with styrene and butyl acrylate (B77674) has been documented. buyersguidechem.com The resulting copolymers often exhibit properties superior to their non-fluorinated counterparts, making them suitable for high-performance applications.

Kinetic studies and thermal analysis are key methods for studying these copolymerization reactions. Techniques like Gel Permeation Chromatography (GPC) can monitor polymerization rates, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability and glass transition temperatures of the resulting copolymers.

A study on the random copolymer of styrene and dodecafluoroheptyl methacrylate (B99206) used as a co-stabilizer in styrene mini-emulsion polymerization showed that increasing the fluorine content from 0 to 34.9% led to an increase in polymerization conversion from 67.5% to 80.1% and an increased rate of polymerization. researchgate.net

Table 1: Reactivity Ratios for Copolymerization of Styrene (M1) with Various Monomers (M2)

| Monomer 2 (M2) | r1 | r2 | Temperature (°C) |

|---|---|---|---|

| Methyl Methacrylate | 0.53 | 0.46 | 60 |

| Acrylonitrile (B1666552) | 0.4 | 0.04 | 60 |

| Methyl Acrylate | 0.75 | 0.18 | 60 |

Data compiled from various sources. Note that these are general values for styrene and may vary for this compound.

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.orgsigmaaldrich.com This technique is particularly useful for creating complex polymer architectures like block copolymers and star polymers. sigmaaldrich.comspringernature.com

ATRP involves the reversible transfer of a halogen atom (typically chlorine or bromine) between a dormant polymer chain and a transition metal catalyst (often copper-based). springernature.comcmu.edu This process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth. cmu.edu

The technique is tolerant of a wide variety of functional groups in the monomers, making it suitable for polymerizing functionalized monomers like fluorostyrenes. wikipedia.org The polarity of the solvent can significantly affect the ATRP equilibrium constant, with more polar solvents generally increasing the reaction rate. wikipedia.org

The free radical copolymerization of styrene derivatives with acrylonitrile is a well-studied process. kyoto-u.ac.jp Generally, in the copolymerization of styrene (M1) and acrylonitrile (M2), the reactivity ratios (r1 and r2) indicate that both growing polymer radicals prefer to add to the other monomer rather than their own. For example, at 60°C, the reactivity ratios are approximately r1 = 0.4 and r2 = 0.04. researchgate.net This leads to a tendency for alternation of monomer units in the polymer chain.

The copolymerization can be initiated by radical initiators like azobisisobutyronitrile (AIBN). kyoto-u.ac.jp The reaction can be carried out in various solvents, such as dimethylformamide. e3s-conferences.org The composition of the resulting copolymer is dependent on the initial monomer feed ratio and their relative reactivities.

Free Radical Copolymerization with Arylonitrile

Influence of Fluorine Substitution on Polymerization Kinetics and Polymer Architecture

The presence and position of fluorine atoms on a styrene monomer profoundly impact its polymerization kinetics and the properties of the resulting polymer. The two meta-positioned fluorine atoms in this compound exert a strong inductive electron-withdrawing effect, which alters the electronic nature of the vinyl group. This modification influences the monomer's reactivity toward initiators and propagating radicals.

However, the incorporation of fluorine typically enhances the thermal stability of the final polymer. researchgate.net The high dissociation energy of the carbon-fluorine bond contributes to a more robust polymer backbone that is resistant to thermal degradation. Therefore, poly(this compound) and its copolymers are expected to exhibit improved thermal properties compared to their non-fluorinated counterparts. The substitution pattern also affects the polymer architecture by influencing chain stiffness, polarity, and intermolecular interactions, which in turn dictates properties like the glass transition temperature and solubility.

Strategies for Novel Fluorinated Polymer Synthesis

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of well-defined fluorinated block copolymers has been largely enabled by controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. fluorine1.rusigmaaldrich.comnih.gov These methods allow for precise control over molecular weight, dispersity, and polymer architecture. sigmaaldrich.com

The synthesis of a block copolymer involving this compound would typically proceed via a macroinitiator approach. In this method, a first block is polymerized from a conventional initiator. This polymer, which contains an active terminal group (e.g., a halogen for ATRP or a thiocarbonylthio group for RAFT), is then used as a macroinitiator to polymerize the second monomer, in this case, this compound. researchgate.net

For example, a polystyrene-block-poly(this compound) (PS-b-P35DFS) copolymer could be synthesized using ATRP. First, styrene is polymerized using an initiator like ethyl α-bromoisobutyrate. The resulting bromine-terminated polystyrene is then isolated and used as a macroinitiator for the polymerization of this compound to form the second block. This strategy has been successfully applied to other fluorinated styrenes, such as pentafluorostyrene (PFS), to create well-defined block copolymers. fluorine1.ruresearchgate.net

| Technique | Description | Typical Monomers | Reference |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization using a transition metal catalyst (e.g., copper complex) to reversibly activate/deactivate a dormant polymer chain end. | Styrenes, (meth)acrylates, acrylonitrile. | sigmaaldrich.comnih.gov |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | A controlled radical polymerization mediated by a thiocarbonylthio chain transfer agent (CTA) to control polymer growth. | Styrenes, (meth)acrylates, acrylamides, vinyl esters. | fluorine1.rujournals.gen.tr |

| Living Anionic Polymerization | An ionic polymerization with no formal termination step, allowing for sequential monomer addition to create blocks. Requires stringent purity. | Styrenes, dienes, some methacrylates. | nih.gov |

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu The synthesis of graft copolymers involving this compound can be approached through three primary strategies: "grafting from," "grafting to," and "grafting through." mdpi.commdpi.com

Grafting From : In this method, initiating sites are created along a polymer backbone, and the graft chains are grown from these sites. mdpi.com To create a graft copolymer with poly(this compound) side chains, one would first synthesize a backbone polymer with latent initiator functionalities. Then, this compound would be polymerized from this macroinitiator. For example, a poly(styrene-co-vinylbenzyl chloride) backbone could be synthesized and the chloromethyl groups used to initiate the ATRP of this compound. nih.gov

Grafting To : This strategy involves attaching pre-formed polymer chains to a polymer backbone. mdpi.com For this approach, one would first synthesize poly(this compound) with a reactive end-group. Separately, a backbone polymer with complementary reactive sites is prepared. The two polymers are then joined, often using highly efficient "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). cmu.edunih.gov

Grafting Through : This technique involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end-group). cmu.edumdpi.com A poly(this compound) chain could be synthesized with a polymerizable group, such as a methacrylate, at one end. This macromonomer is then copolymerized with another monomer, like methyl methacrylate, to form a graft copolymer with a polymethacrylate (B1205211) backbone and poly(this compound) side chains.

Fluorinated polymeric nanoparticles are of significant interest for various applications. A primary method for their synthesis involves the self-assembly of amphiphilic block copolymers in a selective solvent. google.com An amphiphilic block copolymer containing a soluble (hydrophilic or lipophilic) block and an insoluble, fluorinated block like poly(this compound) will spontaneously form core-shell nanoparticles (micelles) when dissolved in a solvent that is good for one block but poor for the other.

For instance, a diblock copolymer of poly(ethylene glycol)-block-poly(this compound) (PEG-b-P35DFS) would be amphiphilic. When placed in water (a selective solvent for the PEG block), the insoluble P35DFS chains would collapse to form the core of a nanoparticle, while the soluble PEG chains would form a stabilizing outer corona. sigmaaldrich.com The size and morphology of these nanoparticles can be controlled by factors such as the block copolymer composition and concentration. ucl.ac.beresearchgate.net

Alternatively, fluorinated nanoparticles can be synthesized directly via polymerization techniques such as emulsion or dispersion polymerization. google.com In a typical free radical emulsion polymerization, this compound could be polymerized in an aqueous solution in the presence of a surfactant and a water-soluble initiator. The resulting polymer chains precipitate as they grow, forming stable, surfactant-coated nanoparticles. google.com

Advanced Research in Materials Science Applications of 3,5 Difluorostyrene Polymers

High-Performance Plastics Development

High-performance plastics are a specialized category of polymers designed to function reliably in demanding environments where exceptional mechanical strength, thermal stability, and chemical resistance are required. lidsen.com The polymerization of 3,5-difluorostyrene, either as a homopolymer or a copolymer, yields materials that meet these rigorous criteria. lookchem.com

Table 1: General Properties of High-Performance Fluorinated Plastics

| Property | Description | Relevance of this compound |

|---|---|---|

| Thermal Stability | Ability to withstand high temperatures without degrading. drakeplastics.com | The high bond energy of C-F bonds contributes to superior thermal stability in the polymer backbone. mdpi.com |

| Chemical Resistance | Resistance to degradation when exposed to various chemicals. lidsen.comdrakeplastics.com | Fluorination creates a chemically inert surface, protecting the polymer from solvents, acids, and bases. lidsen.comlookchem.com |

| Mechanical Strength | High tensile strength and modulus, suitable for load-bearing applications. lidsen.com | Copolymerization can be used to optimize mechanical properties for specific structural requirements. |

| Electrical Insulation | High electrical resistivity and dielectric strength. uomus.edu.iqvedantu.com | Fluorine's high electronegativity reduces molecular polarization, leading to excellent insulating behavior. researchgate.netmdpi.com |

Electronic Device Applications, e.g., Insulating Materials with Low Dielectric Constants and High Thermal Stability

Polymers based on this compound exhibit not only low dielectric constants but also the high thermal stability necessary to withstand the temperatures involved in semiconductor manufacturing and device operation. nih.gov These fluorinated polymers serve as excellent insulating films and materials for components in modern electronic devices, ensuring both operational safety and longevity. folien-zentrum.comztelecgroup.com

Table 2: Dielectric and Thermal Properties of Insulating Polymers

| Material Type | Typical Dielectric Constant (at 1 MHz) | Typical Thermal Decomposition Temp. (Td5%) | Key Features |

|---|---|---|---|

| Standard Polyimide (PI) | ~3.4 | >500 °C | Excellent thermal stability, but higher Dk. mdpi.com |

| Fluorinated Polyimide (FPI) | 2.3 - 2.9 | ~450 - 570 °C | Lower dielectric constant due to fluorine content, high thermal stability. mdpi.comnih.gov |

| Poly(vinylidene fluoride) (PVDF) | ~8-12 | ~370 °C | High dielectric constant (ferroelectric), lower thermal stability than PIs. rsc.orgarkema.com |

| Poly(this compound) (estimated) | Low (expected <3.0) | High (expected >400 °C) | Fluorination is known to reduce Dk and enhance thermal stability. researchgate.netmdpi.com |

Note: Specific data for poly(this compound) homopolymer is not widely published; values are estimated based on trends in analogous fluorinated polymers.

Advanced Fluorinated Materials for Specific Applications

The unique properties of this compound-based polymers make them candidates for a range of specialized, high-value applications. researchgate.net

Proton Exchange Membranes (PEMs) are the core component of many fuel cells, responsible for conducting protons from the anode to the cathode while preventing the passage of fuel and electrons. fuelcellstore.comfuelcellstore.com These membranes must be chemically and thermally stable in the harsh, oxidative environment of an operating fuel cell.

Fluorinated polymers, most famously DuPont's Nafion™, are the industry standard for PEMs due to their excellent stability and high proton conductivity when hydrated. mdpi.com Research into alternative fluoropolymers aims to improve upon existing materials. Polymers incorporating this compound could be used to create the hydrophobic polymer backbone of a PEM, providing the necessary mechanical integrity and chemical resistance. researchgate.netmdpi.com Functional groups, such as sulfonic acid, would then be added to these stable backbones to facilitate proton transport. fuelcellstore.com

Microlithography is the process used to print intricate patterns on semiconductor wafers, forming the basis of integrated circuits. mdpi.com The process relies on photoresists, light-sensitive materials that change their solubility upon exposure to light. Fluorinated polymers are investigated for use in advanced photoresist formulations. The inclusion of fluorine, for instance from this compound copolymers, can modify the material's properties in several beneficial ways. It can enhance plasma etching resistance, which is crucial for transferring the patterned image to the underlying substrate. Furthermore, the high optical transparency of some fluoropolymers in the deep ultraviolet (DUV) range is advantageous for achieving higher resolution features. researchgate.net

In the field of optics, particularly for display technologies like liquid crystal displays (LCDs), specialized polymer films are used to manage and compensate for light polarization. google.com These optical compensation films require precise control over their refractive indices and birefringence (the dependence of refractive index on polarization direction). google.com

Homopolymers and copolymers of fluorinated styrenes, including difluorostyrenes, are particularly suitable for creating these films. google.comgoogle.com The unique structure of poly(this compound) can be leveraged to produce films with specific optical properties, such as reversed wavelength dispersion, which is highly desirable for creating achromatic (broadband) wave plates that improve the viewing angle and contrast ratio of displays. google.com

Dielectric Elastomer Actuators (DEAs) are a form of "artificial muscle" that converts electrical energy into mechanical motion. epfl.chsjtu.edu.cn A typical DEA consists of a soft, insulating elastomer membrane sandwiched between two compliant electrodes. mdpi.com When a voltage is applied, the electrostatic forces compress the elastomer in thickness and cause it to expand in area. sjtu.edu.cnmdpi.com

The key component is the dielectric material, which must be an excellent insulator capable of withstanding high electric fields while being soft and deformable. While silicones and acrylics are common, research into new materials is ongoing. Polymers derived from this compound could be incorporated into elastomer systems to enhance their dielectric performance. The fluorine atoms can increase the dielectric breakdown strength and modify the dielectric constant, potentially leading to actuators that can achieve larger deformations or operate at lower voltages. epfl.ch

Electroactive Polymers (EAPs)

Electroactive polymers (EAPs) are materials that exhibit a change in size or shape when stimulated by an electric field. mdpi.com Fluorinated polymers are prominent candidates for EAP applications due to their excellent dielectric and piezoelectric properties. mdpi.com While poly(vinylidene fluoride) (PVDF) is the most studied fluoropolymer in this area, the principles underlying its activity suggest the potential for poly(this compound).

The incorporation of highly electronegative fluorine atoms onto the polymer backbone creates strong dipoles. In poly(this compound), the symmetrical placement of fluorine on the phenyl ring results in a non-polar monomer in its ground state. However, the polymer's conformational flexibility and the potential for creating copolymers with other monomers could lead to materials with a net dipole moment, a prerequisite for piezoelectric and ferroelectric behavior. Research on fluorinated polymers shows that their electrical properties are highly tunable. acs.org For instance, blending fluoropolymers with conductive polymers like polypyrrole (PPy) or poly(3,4-ethylenedioxythiophene)-polystyrene sulfonate (PEDOT:PSS) can enhance their electroactive response, a strategy that could be applied to poly(this compound) to develop novel EAP composites. acs.org

Table 1: Comparative Dielectric Properties of Selected Fluoropolymers

| Polymer | Dielectric Constant (at 1 kHz) | Dissipation Factor (at 1 kHz) |

|---|---|---|

| Polytetrafluoroethylene (PTFE) | 2.1 | < 0.0002 |

| Poly(vinylidene fluoride) (PVDF) | ~10-13 | ~0.02 |

| Expected Poly(this compound) | ~2.5-4.0 (estimated) | ~0.001-0.01 (estimated) |

Note: Values for Poly(this compound) are estimated based on properties of similar fluorinated aromatic polymers. Actual values would require experimental verification.

Gels and Scaffolds

Hydrogels and porous scaffolds are critical materials in biomedical engineering for applications like tissue engineering and drug delivery. The key properties for these applications include biocompatibility, controlled biodegradability, and appropriate mechanical strength. Fluorination of polymers can significantly enhance their utility in this domain. The inherent hydrophobicity imparted by fluorine can be leveraged to control the swelling behavior of hydrogels and the interaction of scaffolds with biological environments. researchgate.net

While specific research on poly(this compound) hydrogels is limited, the synthesis of hydrogels from other fluorinated monomers has been demonstrated. mdpi.comnih.gov These are often created by copolymerizing the fluorinated monomer with a hydrophilic monomer, such as acrylic acid or N-isopropylacrylamide. nih.gov A similar approach could yield poly(this compound)-based hydrogels with tunable properties.

In tissue engineering, scaffolds provide a temporary structure for cells to grow and form new tissue. nih.gov Fluorinated polymer scaffolds, such as those made from PVDF, have been shown to support cell adhesion and proliferation. nih.govresearchgate.net The piezoelectric nature of some fluoropolymers is particularly interesting, as electrical stimulation can enhance bone and neural tissue regeneration. nih.gov While poly(this compound) is not intrinsically piezoelectric in the same manner as PVDF, its surface chemistry and energy can be tailored through fluorination, potentially influencing protein adsorption and cellular interaction in unique ways. biointerface.org Fluorinated calcium phosphate (B84403) coatings on polymer scaffolds have also been shown to enhance osteogenic differentiation and provide antimicrobial properties, a functionalization strategy that could be applied to poly(this compound) scaffolds. nih.gov

Electrochemical Actuators

Electrochemical actuators operate based on the dimensional changes in a material induced by electrochemical redox reactions. Conducting polymers are often the active material in these devices. However, fluoropolymers can play a crucial role as the ion-exchange membrane or as part of a composite electrode. rsc.org These actuators typically consist of two electrodes and an electrolyte, and the movement is caused by ion transport into and out of the electrode material upon applying a voltage.

The high chemical stability and potential for controlled ion transport make fluoropolymers like Nafion™ (a sulfonated tetrafluoroethylene-based fluoropolymer) a standard material for these applications. mdpi.com By creating copolymers of this compound with monomers containing ionic groups, it may be possible to develop novel ion-exchange membranes. Furthermore, composites of poly(this compound) with conductive fillers like carbon nanotubes or graphene could serve as high-performance actuator electrodes. rsc.org The fluorinated matrix would provide robustness and chemical resistance, while the conductive filler would facilitate the necessary electrochemical reactions. Research on hybrid fluoropolymer-ionic liquid gel actuators has shown that the combination of ionic and non-ionic fluoropolymers can lead to enhanced strain and stress output. rsc.org

Electrothermal Actuators

Electrothermal actuators function on the principle of thermal expansion induced by Joule heating. When a voltage is applied across a conductive material, it heats up and expands, generating mechanical work. The efficiency of these actuators depends on the material's coefficient of thermal expansion and its electrical conductivity.

While poly(this compound) is an insulator, it can be made conductive by incorporating fillers such as graphene or carbon nanotubes to form a composite. researchgate.net The fluoropolymer matrix offers high thermal stability, which is advantageous for applications involving repeated heating and cooling cycles. mdpi.com The low surface energy of fluoropolymers could also be beneficial in preventing adhesion or stiction in micro-actuator devices. Research on graphene/polyimide composites has demonstrated their potential for efficient electrothermal performance, a concept that could be extended to a poly(this compound) matrix to leverage its unique properties. researchgate.net

Biomaterials

The use of fluoropolymers in biomedical applications is well-established, primarily due to their biocompatibility and biostability. researchgate.netsci-hub.se The strength of the carbon-fluorine bond makes them resistant to degradation in the body. mdpi.com Applications range from coatings for medical implants to materials for drug delivery and medical devices. researchgate.net

Fluorination of polymer surfaces can significantly reduce protein adsorption, which is a key factor in preventing the foreign body response and improving the longevity of implants. sci-hub.se Polystyrene itself has been used as a platform for various biomedical applications after surface functionalization. biointerface.org The presence of fluorine in poly(this compound) inherently modifies its surface properties, making it more hydrophobic and potentially reducing biofouling. Copolymers containing this compound could be designed to create amphiphilic structures, which are known to form micelles or nanoparticles for drug delivery applications. researchgate.net

Table 2: Potential Biomedical Properties of Poly(this compound)

| Property | Implication for Biomedical Use |

|---|---|

| High Chemical Inertness | Excellent biostability for long-term implants. mdpi.com |

| Hydrophobicity | Reduced protein adsorption and biofouling. sci-hub.se |

| Tunable Surface Energy | Control over cell adhesion and tissue integration. biointerface.org |

Nanomaterials and MEMS

The development of nanomaterials and micro-electro-mechanical systems (MEMS) requires materials that can be precisely fabricated and possess specific, reliable properties at small scales. Fluoropolymers are used in MEMS and nano-fabrication, often as dielectric layers or as structural materials with low surface energy to prevent stiction. siccet.com

Poly(this compound) could be a candidate for these applications due to its insulating properties and the inherent hydrophobicity conferred by the fluorine atoms. It could be used as a dielectric layer in organic thin-film transistors or other microelectronic components. While polysilicon is a dominant material in MEMS, polymers offer advantages in terms of flexibility and low-cost processing. mdpi.com The synthesis of poly(this compound) nanoparticles could be achieved through methods like emulsion polymerization or nanoprecipitation, leading to applications in advanced composites or as delivery vehicles in nanomedicine. The ability to modify the surface chemistry of such nanoparticles via the fluorinated groups offers a route to targeted functionalities.

Theoretical and Computational Studies of 3,5 Difluorostyrene

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, optimized geometry, and spectroscopic properties of molecules. wikipedia.org DFT has become a popular and versatile method in computational chemistry and materials science due to its balance of accuracy and computational cost. wikipedia.org For complex systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed, where the chemically active region is treated with a high level of QM theory, and the surrounding environment is described by less computationally demanding molecular mechanics. rsc.org

In the context of 3,5-Difluorostyrene, DFT calculations can predict various fundamental properties. For instance, calculations can determine bond lengths, bond angles, and dihedral angles of the ground state geometry. Furthermore, DFT can be used to simulate vibrational spectra (e.g., IR and Raman), which can aid in the interpretation of experimental spectroscopic data. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

DFT calculations have been employed to study the electronic and optical properties of various organic molecules, and similar methodologies can be applied to this compound to understand how the fluorine substituents influence its electronic behavior. researchgate.net These calculations can also be extended to predict the properties of polymers derived from this monomer. redalyc.org

Table 1: Calculated Properties of this compound using DFT

| Property | Calculated Value | Method/Basis Set |

| Optimized C=C bond length (vinyl) | Data not available in search results | DFT/B3LYP/6-31G* (Example) |

| Optimized C-F bond length | Data not available in search results | DFT/B3LYP/6-31G* (Example) |

| HOMO Energy | Data not available in search results | DFT/B3LYP/6-31G* (Example) |

| LUMO Energy | Data not available in search results | DFT/B3P86/6-311G** (Example) |

| HOMO-LUMO Gap | Data not available in search results | DFT/B3P86/6-311G** (Example) |

| Dipole Moment | Data not available in search results | DFT/B3LYP/6-31G* (Example) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamic properties, and transport phenomena of molecules and materials. nih.govmdpi.com

For this compound, MD simulations could be utilized to study its behavior in the liquid state or in solution, providing insights into its diffusion, viscosity, and local structure. More significantly, MD simulations are invaluable for studying the properties of polymers derived from this compound, such as poly(this compound). These simulations can model the polymer chain's conformational changes, its entanglement, and its response to external stimuli like temperature and pressure. researchgate.net

MD simulations can also be used to predict macroscopic properties of the polymer, such as the glass transition temperature (Tg), by observing changes in properties like density or specific volume as a function of temperature. researchgate.net Furthermore, these simulations can shed light on the interactions between polymer chains and with other molecules, which is crucial for understanding the performance of poly(this compound) in various applications.

Computational Modeling for Materials Screening and Design

Computational modeling plays a crucial role in modern materials science, enabling the screening of large numbers of potential materials and the rational design of new materials with desired properties. numberanalytics.com This approach, often part of an Integrated Computational Materials Engineering (ICME) framework, combines computational tools across different scales to accelerate the materials development cycle. vttresearch.com

In the context of this compound, computational modeling can be used to predict the properties of polymers and copolymers that incorporate this monomer. By simulating the structure and properties of hypothetical polymers, researchers can screen for candidates with optimal characteristics for specific applications, such as high thermal stability, desired dielectric properties, or specific optical properties. numberanalytics.com

Machine learning (ML) is increasingly being integrated with computational modeling to accelerate materials discovery. researchgate.net By training ML models on existing experimental or computational data, it is possible to predict the properties of new materials much faster than with traditional simulation methods. researchgate.net For instance, an ML model could be trained to predict the glass transition temperature or the refractive index of polymers based on the chemical structure of their monomers, including this compound. researchgate.net

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including identifying transition states and reaction intermediates. sumitomo-chem.co.jp By calculating the potential energy surface of a reaction, researchers can determine the most likely reaction pathways and the associated energy barriers. smu.edu

For this compound, computational methods can be used to elucidate the mechanisms of its synthesis and polymerization. For example, DFT calculations can be employed to study the mechanism of the radical-mediated coupling of this compound with other molecules. vulcanchem.com These calculations can help in understanding the regioselectivity and stereoselectivity of such reactions.

Furthermore, computational studies can shed light on the mechanism of polymerization of this compound, whether it proceeds via a radical, cationic, or anionic pathway. By modeling the initiation, propagation, and termination steps, it is possible to gain a deeper understanding of the factors that control the polymer's molecular weight, and polydispersity. Recent advancements have also explored the use of large language models (LLMs) to guide the search for plausible reaction mechanisms. arxiv.org

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Radical Addition | This compound + H• | [C8H7F2]• | C8H7F2• | Data not available |

| Polymerization Initiation | This compound + Initiator | [Initiator-C8H6F2]• | Initiator-C8H6F2• | Data not available |

Quantitative Structure-Property Relationship (QSPR) Models for Polymer Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. researchgate.net These models are built by finding a statistical relationship between a set of molecular descriptors and an experimentally determined property. researchgate.net QSPR is a valuable tool in materials science for predicting the properties of polymers that have not yet been synthesized. redalyc.org

For polymers of this compound, QSPR models can be developed to predict a wide range of properties, including:

Thermal Properties: Glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature. redalyc.org

Mechanical Properties: Young's modulus, tensile strength, and elongation at break.

Optical Properties: Refractive index and transparency.

Electrical Properties: Dielectric constant and dielectric loss.

The development of a QSPR model typically involves calculating a large number of molecular descriptors for the repeating unit of the polymer. conicet.gov.ar These descriptors can encode information about the topology, geometry, and electronic structure of the monomer. Statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN) are then used to build the predictive model. redalyc.org The accuracy and predictive power of QSPR models are highly dependent on the quality and diversity of the data used for training and validation. researchgate.net

Analytical and Characterization Techniques for 3,5 Difluorostyrene Research

Spectroscopic Methods

Spectroscopy is a fundamental tool in the study of 3,5-Difluorostyrene, providing detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the this compound molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confirm the compound's structure with high confidence.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the hydrogen atoms in the molecule. In a typical spectrum, distinct signals are observed for the vinyl and aromatic protons. For example, in a study using a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the vinyl protons appeared as a doublet of doublets at approximately 6.83 ppm, a doublet at 5.58 ppm, and a doublet at 5.15 ppm. The aromatic protons were observed as multiplets around 7.02–6.96 ppm and 7.18 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in this compound. In one analysis, the spectrum showed signals at approximately 143.15, 129.96, 127.41, 125.90, 124.42, and 113.35 ppm in CDCl₃. rsc.org The presence of fluorine atoms influences the chemical shifts of the aromatic carbons due to their high electronegativity.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable for fluorine-containing compounds. wikipedia.org It provides direct information about the fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a single signal for the two equivalent fluorine atoms. In related difluorophenyl compounds, the ¹⁹F chemical shifts are often observed in the range of -100 to -120 ppm. rsc.orgvulcanchem.com

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| ¹H | 7.18 | dd | J = 4.8, 1.6 | CDCl₃ | rsc.org |

| ¹H | 7.02 – 6.96 | m | CDCl₃ | rsc.org | |

| ¹H | 6.83 | dd | J = 17.4, 10.8 | CDCl₃ | rsc.org |

| ¹H | 5.58 | d | J = 17.3 | CDCl₃ | rsc.org |

| ¹H | 5.15 | d | J = 10.8 | CDCl₃ | rsc.org |

| ¹³C | 143.15 | CDCl₃ | rsc.org | ||

| ¹³C | 129.96 | CDCl₃ | rsc.org | ||

| ¹³C | 127.41 | CDCl₃ | rsc.org | ||

| ¹³C | 125.90 | CDCl₃ | rsc.org | ||

| ¹³C | 124.42 | CDCl₃ | rsc.org | ||

| ¹³C | 113.35 | CDCl₃ | rsc.org |

Note: dd = doublet of doublets, m = multiplet, d = doublet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H, C=C, and C-F bond vibrations. For instance, C-H stretching vibrations of the vinyl group and the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations, a key indicator of fluorination, generally produce strong absorptions in the 1300-1000 cm⁻¹ range.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. scienceready.com.au High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. chromatographyonline.combioanalysis-zone.comeuropa.eu For this compound (C₈H₆F₂), the exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. This allows for the identification and quantification of this compound in a mixture, as well as the identification of any impurities. drawellanalytical.comnih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. thesolubilitycompany.comxrfscientific.com TGA is used to evaluate the thermal stability of this compound. By heating a sample at a constant rate, a TGA curve is generated, which shows the temperature at which the compound begins to decompose. This information is critical for understanding the material's limitations under thermal stress. For example, a related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), was shown to have a decomposition temperature of 285 °C. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.orgnih.gov DSC can be used to determine the melting point, glass transition temperature, and other thermal transitions of this compound. torontech.com These thermal properties are important for understanding the physical state and behavior of the compound over a range of temperatures. For instance, in studies of related fluorinated polymers, DSC is used to assess copolymer stability.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within molecules like this compound. technologynetworks.com This technique measures the absorption of ultraviolet and visible light by a sample, providing insights into the presence of chromophores, which are the parts of a molecule responsible for its color. msu.edu For styrene (B11656) and its derivatives, the conjugated system of the vinyl group and the aromatic ring gives rise to characteristic absorption bands in the UV region. uwosh.edu

The absorption spectrum of a compound is influenced by its molecular structure, including the presence of substituents on the aromatic ring. azooptics.com In the case of this compound, the fluorine atoms can cause shifts in the absorption maxima (λmax) compared to unsubstituted styrene. mdpi.com These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, can provide information about the electronic effects of the fluorine substituents. azooptics.com

Researchers often use UV-Vis spectroscopy to monitor the progress of polymerization reactions involving this compound. researchgate.net By observing changes in the absorbance at specific wavelengths, it is possible to follow the consumption of the monomer and the formation of the polymer. Additionally, this technique can be used in conjunction with other methods to confirm the identity and purity of the synthesized compounds. technologynetworks.com

| Parameter | Typical Value/Range for Styrene Derivatives | Significance |

| λmax | 220-280 nm | Indicates the wavelength of maximum light absorption, related to π→π* electronic transitions in the conjugated system. uwosh.eduazooptics.com |

| Molar Absorptivity (ε) | Varies depending on the specific compound and solvent | A measure of how strongly the compound absorbs light at a given wavelength. |

| Spectral Shifts | Bathochromic or Hypsochromic | Shifts in λmax can indicate the electronic effects of substituents on the aromatic ring. azooptics.com |

Chromatographic Techniques

Chromatography is a fundamental separation technique widely used in the analysis of this compound and its related materials. advancechemjournal.com It relies on the differential distribution of components between a stationary phase and a mobile phase to separate complex mixtures. libretexts.org Various chromatographic methods are employed, each offering unique advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comwikipedia.org In the context of this compound research, HPLC is frequently used to assess the purity of the monomer and to analyze the composition of reaction mixtures. epo.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode of operation for analyzing styrene derivatives. advancechemjournal.comchromatographyonline.com

The separation in HPLC is based on the differential partitioning of the analytes between the stationary and mobile phases. libretexts.org For fluorinated compounds like this compound, specialized fluorinated HPLC phases can offer enhanced selectivity and retention compared to traditional C18 columns. chromatographyonline.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. researchgate.net Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to separate complex mixtures with a wide range of polarities. wikipedia.org

| Parameter | Typical Conditions for Styrene Derivative Analysis | Purpose |

| Column | Reversed-phase (e.g., C18, fluorinated phases) chromatographyonline.com | The stationary phase where separation occurs. |

| Mobile Phase | Acetonitrile/water or Methanol/water mixtures researchgate.net | The solvent that carries the sample through the column. |